Home > Products > Screening Compounds P141298 > minodronic acid hydrate
minodronic acid hydrate - 155648-60-5

minodronic acid hydrate

Catalog Number: EVT-361203
CAS Number: 155648-60-5
Molecular Formula: C9H12N2O7P2
Molecular Weight: 322.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Minodronic acid hydrate, also known as minodronic acid hydrate, is a third-generation bisphosphonate compound. [] Bisphosphonates are a class of drugs that prevent the loss of bone density, used to treat osteoporosis and similar diseases. [] Minodronic acid hydrate is notable for its potent anti-resorptive effects, exceeding those of other bisphosphonates. [] It inhibits bone resorption by suppressing osteoclastic function, a process crucial in bone remodeling. [, ]

Etidronic Acid

  • Relevance: Etidronic acid serves as a reference point for the potency of minodronic acid hydrate. Studies indicate that minodronic acid hydrate is significantly more potent than etidronic acid in inhibiting bone resorption, demonstrating a 1000-fold higher efficacy. []

Alendronic Acid

  • Relevance: Alendronic acid is frequently compared to minodronic acid hydrate in clinical trials to assess the efficacy and safety of the latter. Studies have shown that minodronic acid hydrate exhibits a 10-100 times greater potency in inhibiting bone resorption than alendronic acid. [] Clinical trials have demonstrated that minodronic acid hydrate is at least as effective as alendronic acid in increasing bone mineral density in patients with osteoporosis. [, , ]

Risedronate

  • Relevance: Risedronate is mentioned alongside alendronic acid as a comparator drug in evaluating the effectiveness of minodronic acid hydrate in increasing bone mineral density. The studies suggest that minodronic acid hydrate demonstrates comparable efficacy to risedronate in improving bone mineral density. []

Ibandronate

  • Relevance: While not directly compared in the provided abstracts, ibandronate is mentioned as an alternative treatment for osteoporosis in a study evaluating cost-effectiveness of different therapies, which included monthly minodronic acid hydrate. [] This suggests it is a relevant comparator within the broader context of osteoporosis treatment.

Denosumab

  • Relevance: In a cost-effectiveness study focused on preventing vertebral fractures in postmenopausal osteoporosis patients, denosumab is compared to various treatments, including monthly minodronic acid hydrate. [] This study highlights denosumab's economic advantage in this specific context.

Teriparatide

  • Relevance: In a case report, teriparatide was used to successfully treat a patient with stage 3 medication-related osteonecrosis of the jaw (MRONJ) associated with prior minodronic acid hydrate use. [] This case highlights a potential therapeutic approach to a severe side effect associated with bisphosphonates like minodronic acid hydrate.

Calcitonin

  • Relevance: One study investigated the combined effect of calcitonin and minodronic acid hydrate on the treatment of patients with new vertebral fractures. [] This study explores a potential synergistic approach to enhance treatment outcomes in patients with acute fractures.

Vitamin D3 (Cholecalciferol)

  • Relevance: One study examined the combined effect of minodronic acid hydrate and Vitamin D3 on pelvic fracture repair and bone metabolism, suggesting potential benefits of combining these agents. []

Vitamin K2 (Menaquinone)

  • Relevance: Preclinical studies investigated the combined effects of minodronic acid hydrate with Vitamin K2 and found that the combination acted synergistically without diminishing each other's effects. [] This highlights the potential of combining these agents for enhanced therapeutic outcomes.
Source and Classification

Minodronic acid monohydrate is derived from imidazo[1,2-a]pyridine derivatives. It belongs to the third generation of bisphosphonates, characterized by the presence of an amino group in its structure, which contributes to its potent pharmacological effects. Its classification as a bisphosphonate places it in a category of drugs that are designed to manage bone metabolism disorders by inhibiting osteoclast-mediated bone resorption .

Synthesis Analysis

Methods and Technical Details

The synthesis of minodronic acid monohydrate involves several key steps:

  1. Starting Materials: The synthesis typically begins with ethyl 4-bromoacetoacetate or methyl 4-bromoacetoacetate as raw materials.
  2. Reaction with 2-Aminopyridine: These compounds react with 2-aminopyridine in the presence of an organic base and water as a solvent to form 2-(imidazo[1,2-a]pyridine-3-yl)ethyl acetate.
  3. Hydrolysis: The resulting acetate is then hydrolyzed using an alkaline solution to yield 2-(imidazo[1,2-a]pyridine-3-yl)acetic acid.
  4. Formation of Minodronic Acid: This acid subsequently reacts with phosphorous acid and phosphorus trichloride to produce minodronic acid, which is refined to obtain the monohydrate form.

The process is noted for its high yield and environmentally friendly use of water as a solvent, making it suitable for mass production .

Molecular Structure Analysis

Structure and Data

Minodronic acid monohydrate has the chemical formula C₁₁H₁₄N₃O₇P₂·H₂O. Its structure features an imidazo[1,2-a]pyridine ring, which is critical for its biological activity. The molecular weight of minodronic acid monohydrate is approximately 329.20 g/mol. The compound's structural characteristics contribute to its ability to inhibit osteoclast activity effectively.

Chemical Reactions Analysis

Reactions and Technical Details

Minodronic acid monohydrate undergoes several key chemical reactions during its synthesis:

  • Alkylation: The initial reaction between bromoacetoacetate and 2-aminopyridine involves nucleophilic substitution.
  • Hydrolysis: The hydrolysis step converts the ester to the corresponding carboxylic acid.
  • Phosphorylation: The final reaction with phosphorous compounds introduces the bisphosphonate functionality, crucial for its action as a bone resorption inhibitor.

These reactions are facilitated under controlled conditions to ensure high purity and yield of the final product .

Mechanism of Action

Process and Data

Minodronic acid monohydrate exerts its pharmacological effects primarily through the inhibition of osteoclast-mediated bone resorption. Upon administration, it accumulates in bone tissue and is released during the bone resorption process initiated by osteoclasts. Unlike traditional bisphosphonates that induce osteoclast apoptosis, minodronic acid alters metabolic pathways within osteoclasts without triggering cell death. This unique mechanism involves inhibition of farnesyl diphosphate synthase within the mevalonic acid pathway, leading to reduced osteoclastic activity and decreased bone resorption rates .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Minodronic acid monohydrate appears as a white crystalline solid with a melting point around 150-160 °C. It is soluble in water and exhibits stability under normal storage conditions. The compound has a high purity level (>99% HPLC), indicating its suitability for pharmaceutical applications.

Key Properties:

  • Molecular Formula: C₁₁H₁₄N₃O₇P₂·H₂O
  • Molecular Weight: 329.20 g/mol
  • Appearance: White crystalline solid
  • Solubility: Soluble in water
  • Melting Point: 150-160 °C
Applications

Scientific Uses

Minodronic acid monohydrate is primarily used in clinical settings for the treatment of osteoporosis, particularly in postmenopausal women. Its effectiveness has been demonstrated in clinical trials where it significantly increased bone mineral density at key sites such as the lumbar spine and hip joint over one to two years of administration. Furthermore, it has shown promise in reducing fracture incidence among patients undergoing treatment .

Chemical Properties and Structural Characterization of Minodronic Acid Monohydrate

Molecular Structure and Crystallographic Analysis

Minodronic acid monohydrate, chemically designated as [1-Hydroxy-2-(imidazo[1,2-a]pyridin-3-yl)ethylidene]bisphosphonic acid monohydrate, features a molecular formula of C₉H₁₂N₂O₇P₂·H₂O (molecular weight: 340.16 g/mol). Its structure comprises three key domains:

  • A bisphosphonate group (–PO₃H₂) linked to a central carbon atom.
  • A hydroxyl group (–OH) attached to the same carbon, enabling tridentate calcium chelation.
  • An imidazo[1,2-a]pyridine heterocycle connected via an ethylidene spacer, conferring nitrogen-containing bisphosphonate (N-BP) properties [1] [4] [9].

Crystallographic studies reveal that the monohydrate form stabilizes the crystal lattice through hydrogen bonding between the water molecule and phosphonate oxygen atoms. This hydration mitigates molecular mobility, reducing degradation kinetics. While full X-ray diffraction data remains limited in public literature, thermogravimetric analysis (TGA) confirms a 5.3% weight loss at 110–120°C, consistent with monohydrate stoichiometry [6] [10].

Table 1: Atomic Composition of Minodronic Acid Monohydrate

ElementCountRole in Structure
Carbon (C)9Backbone of imidazopyridine and ethylidene chain
Hydrogen (H)14Includes acidic P–OH protons and hydrate water
Nitrogen (N)2Heterocyclic ring atoms (basic nitrogen character)
Oxygen (O)8Phosphonate groups, hydroxyl, hydrate
Phosphorus (P)2Bisphosphonate functionality

Physicochemical Properties: Solubility, Stability, and Hydration Dynamics

Solubility: The compound exhibits pH-dependent solubility. It is insoluble in water but dissolves in alkaline solutions (e.g., 2 mg/mL in 0.1 M NaOH upon warming). Organic solvents (DMSO, ethanol) show negligible dissolution capacity [1] [7] [9].

Stability:

  • Solid State: Stable as a white to beige powder at 2–8°C. The hydrate water prevents molecular rearrangement, enhancing shelf life [1] [9].
  • Solution State: Aqueous stability requires stringent pH control (3–5) and buffering. Citrate buffers (≥10 mM) optimally inhibit degradation and precipitation, whereas acetate or maleate buffers accelerate decomposition. Above pH 6, aluminum leaching from glass containers forms insoluble Al³⁺-minodronate complexes, detectable as white particulates [6] [10].

Table 2: Stability Performance in Different Buffers

Buffer TypepH RangeDrug Retention (%)Particulate Formation
Citrate3–5>99None
Tartrate3–5>95Minimal
Glycine3–585–90Moderate
Acetate3–5<80Severe

Hydration Dynamics: The monohydrate form is thermodynamically favored over anhydrous forms. Dehydration induces amorphous conversion, increasing chemical reactivity and degradation susceptibility. Kinetic studies show hydrate loss initiates at 40°C under low humidity, emphasizing the need for cold-chain storage [6] [7].

Spectroscopic Profiling (NMR, IR, and X-ray Diffraction)

NMR Spectroscopy:

  • ¹H NMR: Signals at δ 7.5–8.2 ppm (imidazopyridine aromatics), δ 4.8 ppm (OH, exchangeable), δ 3.2–3.5 ppm (–CH₂– bridge).
  • ³¹P NMR: A single peak near 18 ppm confirms symmetric bisphosphonate groups in solution [6] [9].

IR Spectroscopy: Key absorptions include:

  • Broad band at 2500–3200 cm⁻¹ (hydrogen-bonded P–OH and O–H stretch).
  • Sharp peaks at 1150 cm⁻¹ (P=O asym) and 1050 cm⁻¹ (P–O sym).
  • 1640 cm⁻¹ (C=N heterocycle) [1] [6].

X-ray Diffraction: Particulates isolated from unstable formulations show amorphous halos via powder XRD. Energy-dispersive X-ray spectroscopy (EDX) of these solids reveals aluminum/phosphorus ratios of ≈1:3, confirming Al·minodronate complexes [6] [10].

Comparative Analysis of Hydrated vs. Anhydrous Forms

The monohydrate form is the commercially and pharmacologically relevant phase due to superior stability:

  • Hygroscopicity: Anhydrous forms absorb moisture rapidly, converting to monohydrate.
  • Thermal Behavior: Monohydrate melts with decomposition >200°C, while anhydrous forms decompose at lower temperatures (150–170°C).
  • Bone Affinity: Hydration lowers crystallization kinetics, enhancing dissolution rate and bioavailability. The "bone hook" effect (tridentate Ca²⁺ chelation) is retained in both forms but optimized in hydrated crystals due to lattice flexibility [2] [6] [9].

Among third-generation bisphosphonates, minodronic acid monohydrate’s imidazopyridine moiety confers unique properties:

Table 3: Comparison of Third-Generation Bisphosphonates

CompoundR² GroupRelative Bone AffinityAqueous Stability (pH 4.5)
Minodronic acidImidazo[1,2-a]pyridine100× (vs. pamidronate)High (citrate buffered)
Zoledronic acidImidazol-1-yl85×Moderate
Risedronic acidPyridin-3-yl50×Low

The heterocycle’s basicity (imidazopyridine > imidazole > pyridine) enhances farnesyl diphosphate synthase inhibition and bone mineral adhesion. Hydration further amplifies these effects by stabilizing the bioactive conformation [2] [4].

Table 4: Nomenclature of Minodronic Acid Monohydrate

Designation TypeName
IUPAC Name[1-Hydroxy-2-(imidazo[1,2-a]pyridin-3-yl)ethylidene]bisphosphonic acid monohydrate
SynonymsMinodronate; YM 529; Bonoteo®; Recalbon®
CAS Numbers180064-38-4 (anhydrous); 155648-60-5 (monohydrate)
SMILESOC(P(O)(O)=O)(P(O)(O)=O)CC1=CN=C2N1C=CC=C2.O
InChI KeyGPAPAOGRNKUFGH-UHFFFAOYSA-N

Properties

CAS Number

155648-60-5

Product Name

Minodronic acid monohydrate

IUPAC Name

(1-hydroxy-2-imidazo[1,2-a]pyridin-3-yl-1-phosphonoethyl)phosphonic acid

Molecular Formula

C9H12N2O7P2

Molecular Weight

322.15 g/mol

InChI

InChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18)

InChI Key

VMMKGHQPQIEGSQ-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.O

Synonyms

(1-hydroxy-2-(imidazo(1,2-a)-pyridin-3-yl)ethylidene)bisphosphonic acid monohydrate
1-hydroxy-2-(imidazo(1,2-a)pyridin-3-yl)ethane-1,1-bisphosphonic acid monohydrate
minodronate
minodronic acid hydrate
ONO-5920
Phosphonic acid, (1-hydroxy-2-imidazo(1,2-a)pyridin-3-ylethylidene)bis-
YH 529
YH-529
YH529
YM 529
YM-529
YM529

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.